

# (S,E)-Tco2-peg4-cooh chemical structure and properties

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A Comprehensive Technical Guide to (S,E)-TCO-PEG4-COOH for Advanced Bioconjugation

This technical guide provides an in-depth overview of (S,E)-TCO-PEG4-COOH, a bifunctional linker molecule pivotal in the field of bioconjugation and drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document outlines the chemical structure, physicochemical properties, and key applications of this reagent. Detailed experimental protocols and visual diagrams are included to facilitate its practical implementation in the laboratory.

### Introduction

(S,E)-TCO-PEG4-COOH, also referred to as TCO-PEG4-acid, is a versatile linker that features a strained trans-cyclooctene (TCO) moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, enabling efficient and bioorthogonal conjugation in complex biological environments without the need for a catalyst.[1][2]

The PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance.[2] The terminal carboxylic acid allows for straightforward conjugation to primary amine groups on biomolecules, such as proteins and antibodies, through the formation of stable amide bonds.



## **Chemical Structure and Properties**

The chemical structure of (S,E)-TCO-PEG4-COOH consists of three key components:

- (S,E)-trans-Cyclooctene (TCO): The reactive group for bioorthogonal click chemistry with tetrazines. The (S,E) designation refers to the specific stereoisomer of the trans-cyclooctene ring.
- Tetraethylene Glycol (PEG4) Spacer: A hydrophilic linker that improves solubility and reduces non-specific interactions.
- Carboxylic Acid (-COOH): A functional group for conjugation to amine-containing molecules.

## **Physicochemical Properties**

A summary of the key quantitative data for (S,E)-TCO-PEG4-COOH is presented in the table below.

Property	Value	Reference
Molecular Formula	C20H35NO8	
Molecular Weight	417.49 g/mol	
Purity	>95%	-
Appearance	Colorless oil	-
Solubility	DMSO, DCM, DMF, THF, Acetonitrile	-
Storage Conditions	-20°C, protect from light	-

Note on Stability: TCO compounds have a tendency to isomerize to the less reactive ciscyclooctene (CCO) form over time. Therefore, long-term storage is not recommended.

## **Applications in Bioconjugation**

The unique properties of (S,E)-TCO-PEG4-COOH make it a valuable tool for a variety of bioconjugation applications, including:



- Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.
- In Vivo Imaging: The bioorthogonal nature of the TCO-tetrazine ligation is ideal for pretargeting strategies in PET and SPECT imaging.
- Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of drug conjugates.
- Functionalization of Nanoparticles: This molecule can be used to modify the surface of nanoparticles for targeted delivery and imaging applications.

## **Experimental Protocols**

The following are generalized protocols for the use of (S,E)-TCO-PEG4-COOH in bioconjugation. Optimization may be required for specific applications.

## **Activation of the Carboxylic Acid Group**

This protocol describes the activation of the terminal carboxylic acid of (S,E)-TCO-PEG4-COOH to an amine-reactive NHS ester.

#### Materials:

- (S,E)-TCO-PEG4-COOH
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

#### Procedure:

- Prepare a stock solution of (S,E)-TCO-PEG4-COOH in anhydrous DMF or DMSO (e.g., 10 mM).
- Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO (e.g., 100 mM each).



- To activate the carboxylic acid, mix the (S,E)-TCO-PEG4-COOH stock solution with the EDC and NHS stock solutions at a 1:1.2:1.2 molar ratio.
- Incubate the reaction mixture for 15-30 minutes at room temperature.
- The resulting activated (S,E)-TCO-PEG4-NHS ester is now ready for conjugation to an amine-containing molecule and should be used immediately.

## **Conjugation to an Amine-Containing Biomolecule**

This protocol outlines the conjugation of the activated (S,E)-TCO-PEG4-NHS ester to a protein with primary amines (e.g., lysine residues).

#### Materials:

- Activated (S,E)-TCO-PEG4-NHS ester (from Protocol 4.1)
- Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- · Spin desalting columns or dialysis equipment

#### Procedure:

- Add the freshly prepared activated (S,E)-TCO-PEG4-NHS ester solution to the biomolecule solution. A 5- to 20-fold molar excess of the linker is a common starting point and should be optimized.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
- Remove the excess, unreacted linker and byproducts using a spin desalting column or dialysis.



## Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-modified biomolecule and a tetrazine-functionalized molecule.

#### Materials:

- TCO-modified biomolecule (from Protocol 4.2)
- Tetrazine-functionalized molecule
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., size-exclusion chromatography)

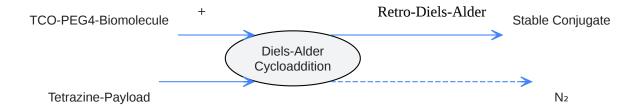
#### Procedure:

- Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
- Add the tetrazine-functionalized molecule to the purified TCO-modified biomolecule. A 1.5- to
   5-fold molar excess of the tetrazine reagent is typically used.
- Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction is typically very fast.
- If necessary, purify the final conjugate to remove any excess tetrazine reagent using an appropriate method such as size-exclusion chromatography.

## **Visual Diagrams**

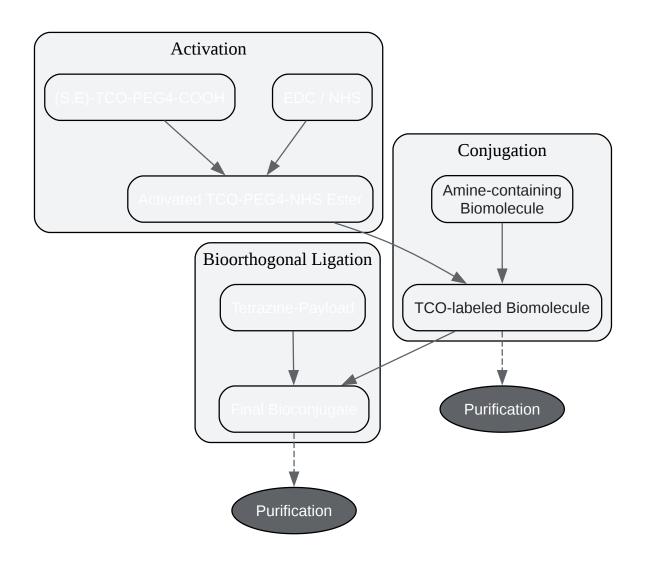
The following diagrams, created using Graphviz (DOT language), illustrate the key chemical reaction and experimental workflow.





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#### Caption: TCO-Tetrazine iEDDA Reaction Pathway



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Caption: Experimental Workflow for Bioconjugation

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## References

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- 2. interchim.fr [interchim.fr]
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